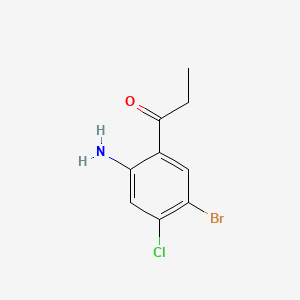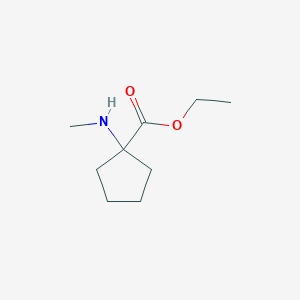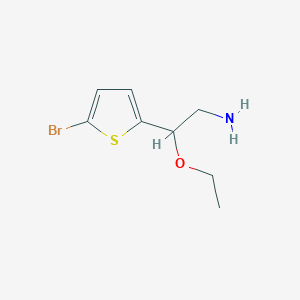
2-(5-Bromothiophen-2-yl)-2-ethoxyethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromothiophen-2-yl)-2-ethoxyethan-1-amine is an organic compound that features a brominated thiophene ring attached to an ethoxyethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromothiophen-2-yl)-2-ethoxyethan-1-amine typically involves the bromination of thiophene followed by subsequent functional group transformations. One common method involves the bromination of thiophene to obtain 5-bromothiophene, which is then subjected to further reactions to introduce the ethoxyethanamine group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions followed by purification and functionalization steps. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromothiophen-2-yl)-2-ethoxyethan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophenes, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
2-(5-Bromothiophen-2-yl)-2-ethoxyethan-1-amine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: Its optoelectronic properties make it a candidate for use in organic electronics, such as transistors and solar cells.
Mechanism of Action
The mechanism of action of 2-(5-Bromothiophen-2-yl)-2-ethoxyethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways and targets involved can vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromothiophen-2-yl)acetonitrile: Similar in structure but with a nitrile group instead of an ethoxyethanamine group.
5-Bromothiophene-2-boronic acid: Contains a boronic acid group instead of an ethoxyethanamine group.
Uniqueness
2-(5-Bromothiophen-2-yl)-2-ethoxyethan-1-amine is unique due to the presence of both a brominated thiophene ring and an ethoxyethanamine moiety
Properties
Molecular Formula |
C8H12BrNOS |
|---|---|
Molecular Weight |
250.16 g/mol |
IUPAC Name |
2-(5-bromothiophen-2-yl)-2-ethoxyethanamine |
InChI |
InChI=1S/C8H12BrNOS/c1-2-11-6(5-10)7-3-4-8(9)12-7/h3-4,6H,2,5,10H2,1H3 |
InChI Key |
ONZQNOWYHKFGJO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN)C1=CC=C(S1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(thiolan-3-yl)methyl]propanoic acid](/img/structure/B13541830.png)
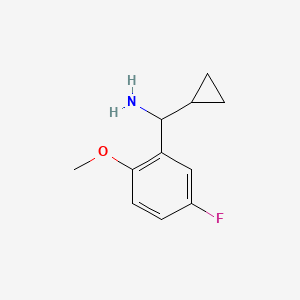
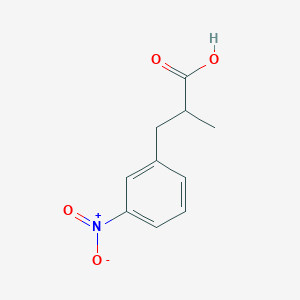
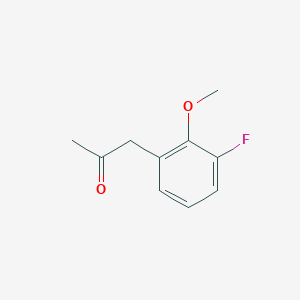
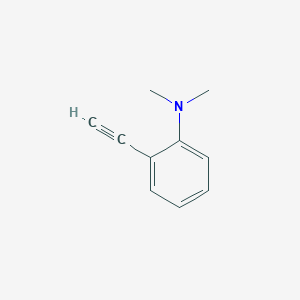
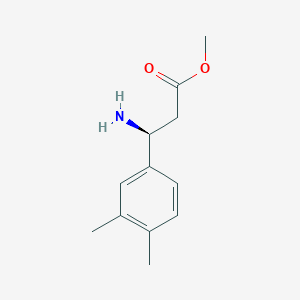
![(2S)-2-[(2S)-2-aminopropanamido]-4-(methylsulfanyl)butanoicacid,trifluoroaceticacid](/img/structure/B13541853.png)
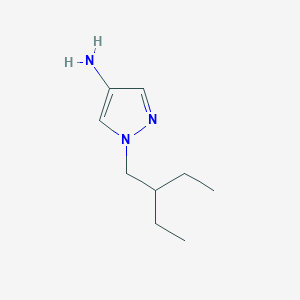
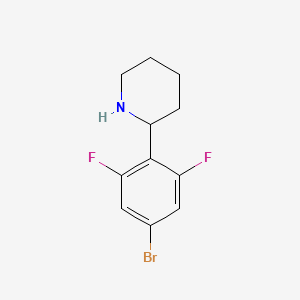
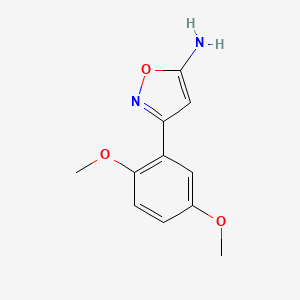
![Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B13541884.png)
